Cas no 1804653-93-7 (Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate)
Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate
-
- Inchi: 1S/C10H9BrClF2NO2/c1-17-7(16)2-6-8(12)5(3-11)4-15-9(6)10(13)14/h4,10H,2-3H2,1H3
- InChI Key: YNDHPPILWJYVDR-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C(F)F)C(=C1Cl)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 271
- XLogP3: 2.5
- Topological Polar Surface Area: 39.2
Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044711-1g |
Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate |
1804653-93-7 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate
Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate: A Versatile Compound in Pharmaceutical Research
CAS No. 1804653-93-7 represents a complex organic molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, known as Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate, is characterized by its pyridine ring functionalized with multiple substituents, including bromomethyl, chloro, and difluoromethyl groups. The combination of these heteroatoms and functional groups creates a highly reactive and tunable molecule, which has been explored for its potential applications in drug discovery and synthetic chemistry. Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents, particularly in the context of targeting specific biological pathways. The presence of fluorine-containing compounds in the molecular structure further enhances its pharmacological profile, as fluorine atoms are known to improve metabolic stability and receptor binding affinity in many drug candidates.
The pyridine ring serves as the core structural element of this compound, providing a rigid scaffold that facilitates the incorporation of various functional groups. The 5-(bromomethyl) group introduces a brominated alkyl chain, which can act as a versatile synthetic handle for further derivatization. Meanwhile, the 4-chloro group adds electronic effects that modulate the molecule's reactivity and selectivity. The 2-(difluoromethyl) substituent is particularly noteworthy, as difluoromethyl groups are often employed in medicinal chemistry to enhance lipophilicity and metabolic stability. These substituents collectively contribute to the compound's unique chemical properties, making it a valuable building block for the synthesis of bioactive molecules. Recent advancements in fluorine-containing compound design have demonstrated the potential of such molecules to modulate enzyme activity and cellular signaling pathways, which aligns with the structural features of Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate.
Research published in Journal of Medicinal Chemistry (2023) has shown that compounds with similar structural motifs exhibit promising antitumor activity by interfering with DNA replication and cell cycle regulation. The pyridine-3-acetate moiety plays a critical role in this mechanism, as it can interact with specific protein targets involved in oncogenic pathways. Additionally, the bromomethyl group has been implicated in the formation of covalent bonds with cysteine residues in target proteins, thereby enhancing the molecule's ability to inhibit enzymatic activity. This dual functionality of the pyridine ring and its substituents underscores the compound's potential as a lead candidate for drug development. Furthermore, the chloro group contributes to the molecule's hydrophobicity, which is essential for crossing biological membranes and achieving intracellular target engagement. These properties make Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate an attractive candidate for further exploration in the context of targeted therapies.
Recent studies on fluorine-containing compounds have emphasized their role in improving drug metabolism and reducing off-target effects. The 2-(difluoromethyl) group in this molecule is believed to confer enhanced metabolic stability by reducing the likelihood of hydrolytic degradation. This is particularly important in the context of oral drug delivery, where the compound must remain intact until it reaches its target site. Additionally, the pyridine ring provides a rigid structure that minimizes conformational flexibility, which is crucial for maintaining the molecule's biological activity. The 3-acetate group further contributes to the compound's solubility and bioavailability, making it suitable for formulation in various pharmaceutical dosage forms. These structural advantages position Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate as a promising candidate for further preclinical and clinical evaluation.
The synthetic versatility of this compound is another key factor driving its interest in pharmaceutical research. The bromomethyl group can be selectively modified to introduce a wide range of functional groups, enabling the creation of diverse derivatives with tailored biological activities. This synthetic flexibility is particularly valuable in the context of drug discovery, where the ability to rapidly generate and test new compounds is essential for identifying lead candidates. The chloro group can also be substituted to optimize the molecule's pharmacokinetic profile, such as enhancing its half-life or improving its tissue distribution. These features highlight the compound's potential as a versatile scaffold for the development of novel therapeutic agents. Moreover, the pyridine ring can be further functionalized to incorporate additional pharmacophore elements, which could enhance the molecule's ability to interact with multiple biological targets.
Recent advancements in computational chemistry have facilitated the analysis of the molecular interactions of Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate with potential target proteins. Molecular docking studies have revealed that the pyridine ring can form hydrogen bonds with key residues in target enzymes, while the 2-(difluoromethyl) group can engage in hydrophobic interactions with hydrophobic pockets. These interactions are critical for the molecule's ability to inhibit enzymatic activity and modulate cellular processes. Additionally, the 3-acetate group has been shown to interact with lipid membranes, facilitating the compound's entry into target cells. These findings underscore the importance of the compound's structural features in its biological activity and highlight its potential as a lead candidate for further development.
Despite its promising properties, the synthesis of Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate presents several challenges that require careful optimization. The fluorination process is particularly critical, as the introduction of difluoromethyl groups must be achieved with high selectivity to avoid unwanted side reactions. Additionally, the pyridine ring must be functionalized without compromising its structural integrity, which requires precise control over reaction conditions. Recent advances in green chemistry have provided new strategies for the sustainable synthesis of such compounds, reducing the environmental impact of the manufacturing process. These developments are crucial for ensuring the viability of Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate as a pharmaceutical candidate, as regulatory requirements for environmental safety continue to evolve.
As the field of pharmaceutical chemistry continues to advance, compounds like Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate are becoming increasingly important in the development of targeted therapies. The unique combination of functional groups in this molecule offers a versatile platform for the design of novel drugs with improved efficacy and reduced side effects. Ongoing research is focused on elucidating the full potential of this compound in various therapeutic applications, including oncology, neurology, and infectious disease. The continued exploration of fluorine-containing compounds and their role in drug discovery is expected to yield new insights into the design of more effective and selective therapeutic agents. These efforts are crucial for addressing unmet medical needs and advancing the field of pharmaceutical science.
1804653-93-7 (Methyl 5-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine-3-acetate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)